1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride
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Overview
Description
1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its complex structure, which includes an indole ring substituted with dimethyl groups and a phenethylamino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Dimethylation: The indole core is then subjected to dimethylation using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Propanol Chain: The dimethylated indole is reacted with an appropriate halogenated propanol derivative under basic conditions to form the propanol chain.
Introduction of the Phenethylamino Group: The final step involves the nucleophilic substitution of the halogenated propanol intermediate with phenethylamine, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenethylamino group or the propanol chain, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride is not fully understood but is believed to involve interactions with specific molecular targets, such as:
Receptors: Binding to and modulating the activity of certain receptors, potentially influencing signal transduction pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Pathways: Affecting cellular pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride: Similar structure but with a phenylamino group instead of a phenethylamino group.
1-(2,3-Dimethyl-1H-indol-1-yl)-3-(methylamino)propan-2-ol hydrochloride: Contains a methylamino group instead of a phenethylamino group.
Uniqueness: 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride is unique due to the presence of the phenethylamino group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired effects.
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(2-phenylethylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.ClH/c1-16-17(2)23(21-11-7-6-10-20(16)21)15-19(24)14-22-13-12-18-8-4-3-5-9-18;/h3-11,19,22,24H,12-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYSCMYFPXPICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNCCC3=CC=CC=C3)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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